molecular formula C35H47N5O6 B1666954 CGRP antagonist 2 CAS No. 866086-05-7

CGRP antagonist 2

Cat. No.: B1666954
CAS No.: 866086-05-7
M. Wt: 633.8 g/mol
InChI Key: HTLWMOKBJQKDIJ-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 44370 TA: is an orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has shown promise in the treatment of acute migraine attacks. The compound has demonstrated good tolerability and a low incidence of adverse events in clinical trials .

Preparation Methods

The specific synthetic routes and reaction conditions for BI 44370 TA are not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of its complex molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

BI 44370 TA primarily undergoes metabolic reactions in the body. It is designed to interact specifically with the CGRP receptor, and its chemical stability is crucial for its efficacy. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, it is metabolized primarily through enzymatic pathways .

Scientific Research Applications

BI 44370 TA has been extensively studied for its potential in treating acute migraine attacks. It has shown efficacy in reducing migraine symptoms in clinical trials, making it a valuable candidate for further research in migraine therapy. Additionally, its role as a CGRP receptor antagonist opens up possibilities for studying its effects on other conditions related to CGRP signaling .

Mechanism of Action

BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .

Comparison with Similar Compounds

BI 44370 TA is part of a class of compounds known as CGRP receptor antagonists, also referred to as “gepants.” Similar compounds in this class include olcegepant (BIBN 4096 BS), telcagepant (MK-0974), and MK3207. Compared to these compounds, BI 44370 TA has shown a favorable safety profile and efficacy in clinical trials. Its uniqueness lies in its oral availability and low incidence of adverse effects .

Biological Activity

Calcitonin Gene-Related Peptide (CGRP) antagonists, particularly CGRP antagonist 2, have emerged as significant players in the treatment of migraine, a debilitating neurological condition. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential applications based on diverse research findings.

Overview of CGRP and Its Role in Migraine

CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Elevated levels of CGRP are observed during migraine attacks, contributing to vasodilation and neurogenic inflammation . The antagonism of CGRP receptors has been shown to alleviate migraine symptoms by inhibiting these processes.

This compound functions by binding to the CGRP receptor, thereby blocking the action of endogenous CGRP. This blockade prevents the physiological effects associated with CGRP signaling, including:

  • Inhibition of Vasodilation : By preventing CGRP from binding to its receptor, antagonist 2 reduces vasodilation in cranial blood vessels .
  • Reduction of Neurogenic Inflammation : The antagonist inhibits the release of pro-inflammatory mediators from dural mast cells and trigeminal neurons .
  • Impact on cAMP Signaling : Studies indicate that this compound is effective at antagonizing cAMP signaling pathways, which are crucial for transmitting pain signals during migraine attacks .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing migraine frequency and severity. Key findings include:

  • Acute Treatment : In a study involving rimegepant (a small molecule CGRP receptor antagonist), patients reported significant reductions in migraine intensity and frequency compared to placebo .
  • Long-term Safety : Case studies have shown that patients using CGRP antagonists experienced fewer side effects compared to traditional treatments like triptans .

Data Table: Clinical Trials Involving this compound

StudyDrugPopulationResults
NCT03266588Rimegepant2 patients with refractory migraineSignificant reduction in monthly migraine days; improved quality of life
Phase III TrialGalcanezumabChronic migraine patients50% reduction in headache days for half of participants; well-tolerated with minimal side effects
Comparative StudyOlcegepant vs. TriptansMigraine patientsOlcegepant showed similar efficacy to triptans with a better safety profile

Case Studies

  • Patient Case Study : A 44-year-old woman with a long history of migraines experienced a significant decrease in attack frequency after initiating treatment with rimegepant. She reported stopping other analgesics within weeks due to effective management of her symptoms .
  • Combination Therapy : Another case study explored the use of this compound alongside monoclonal antibodies targeting CGRP. Patients demonstrated enhanced relief from migraine symptoms when both therapies were used concurrently, suggesting a synergistic effect .

Safety Profile

CGRP antagonists have been noted for their favorable safety profile. Unlike traditional migraine treatments such as triptans, which can cause vasoconstriction and cardiovascular issues, CGRP antagonists do not exhibit these side effects. Studies indicate that they are well-tolerated across diverse patient populations .

Future Directions

The ongoing research into CGRP antagonists, including this compound, suggests promising avenues for further exploration:

  • Combination Therapies : The potential for dual-blockade strategies using both small molecule antagonists and monoclonal antibodies could enhance therapeutic outcomes for patients with refractory migraines .
  • Broader Applications : Understanding the broader biological implications of CGRP antagonism may lead to novel treatments for other conditions associated with neurogenic inflammation and pain.

Properties

CAS No.

866086-05-7

Molecular Formula

C35H47N5O6

Molecular Weight

633.8 g/mol

IUPAC Name

[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1

InChI Key

HTLWMOKBJQKDIJ-WJOKGBTCSA-N

SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

Isomeric SMILES

CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-44370;  BI44370;  BI 44370

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGRP antagonist 2
Reactant of Route 2
Reactant of Route 2
CGRP antagonist 2
Reactant of Route 3
CGRP antagonist 2
Reactant of Route 4
Reactant of Route 4
CGRP antagonist 2
Reactant of Route 5
Reactant of Route 5
CGRP antagonist 2
Reactant of Route 6
Reactant of Route 6
CGRP antagonist 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.